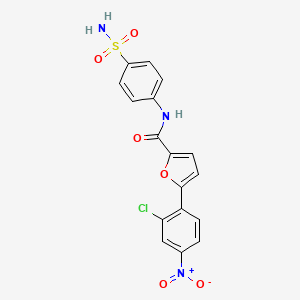

5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

Description

The compound 5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a furan-2-carboxamide derivative with a 2-chloro-4-nitrophenyl substituent at the 5-position of the furan ring and a 4-sulfamoylphenyl group on the amide nitrogen. Its molecular formula is C₁₇H₁₁ClN₃O₆S, with an average mass of 420.81 g/mol and a monoisotopic mass of 419.9978 g/mol .

Properties

IUPAC Name |

5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O6S/c18-14-9-11(21(23)24)3-6-13(14)15-7-8-16(27-15)17(22)20-10-1-4-12(5-2-10)28(19,25)26/h1-9H,(H,20,22)(H2,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAQMSBRKWXMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxamide group: This step often involves the reaction of the furan ring with an amine derivative.

Substitution with the chloronitrophenyl group: This can be done via electrophilic aromatic substitution reactions.

Attachment of the sulfamoylphenyl group: This step may involve sulfonation reactions followed by coupling with the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the sulfamoyl group.

Reduction: Reduction reactions may target the nitro group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biological Studies: May be used as a probe to study enzyme interactions or cellular pathways.

Materials Science: Could be explored for its properties in the development of new materials or polymers.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Furan-2-Carboxamide Core

The following compounds share the furan-2-carboxamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Key Observations:

- In contrast, the morpholine group in 5-(4-acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide introduces basicity and solubility .

- Biological Activity: Compound 83c demonstrates potent anti-mycobacterial activity (MIC = 9.87 μM), attributed to the thiadiazole core and nitro group . The absence of a thiadiazole ring in the target compound may shift its therapeutic profile.

- Sulfamoyl vs. Acetamido Groups: The sulfamoyl group in the target compound is a known pharmacophore in diuretics and carbonic anhydrase inhibitors, while acetamido derivatives (e.g., 3A) were explored for urea transport modulation .

Analogues with Heterocyclic Modifications

Key Observations:

- Core Heterocycle Impact: Replacement of the furan ring with oxadiazole (A3 ) or thiazole (N-[5-({4-nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide ) alters rigidity and hydrogen-bonding capacity. For example, oxadiazoles are often used in medicinal chemistry for metabolic stability .

- Substituent Synergy: The combination of EWGs (Cl, NO₂) and sulfonamide/sulfamoyl groups is recurrent in antimicrobial and diuretic agents, suggesting the target compound may share similar mechanistic pathways .

Biological Activity

Overview

5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly in cancer therapeutics. Its structure features a furan ring, a carboxamide group, and various aromatic substituents, which contribute to its biological activity. This compound has garnered interest due to its ability to inhibit specific protein targets involved in cancer progression.

Chemical Structure and Properties

- IUPAC Name : 5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

- Molecular Formula : C17H12ClN3O6S

- Molecular Weight : 421.812 g/mol

The presence of electron-withdrawing groups such as chlorine and nitro on the phenyl ring enhances the compound's reactivity and biological activity. The sulfonamide and carboxamide functionalities allow for diverse interactions within biological systems, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to 5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide exhibit notable anticancer properties. The compound has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3), a critical protein in many cancers that promotes cell survival and proliferation. Inhibition of STAT3 can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Targets : The compound interacts with specific proteins associated with cancer cell proliferation, leading to diminished signaling pathways that promote tumor growth.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins, providing insights into its potential efficacy as an anticancer agent .

Case Studies

- In Vitro Studies : Preliminary studies have demonstrated that 5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. Concentrations as low as 10 µM have shown substantial inhibition of cell viability in breast and colon cancer models.

- Molecular Dynamics Simulations : These simulations have provided further evidence of the compound's stability and binding affinity to target proteins, indicating a favorable profile for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Mechanism |

|---|---|---|---|

| Compound A | Furan ring, Nitro group | Anticancer, Antimicrobial | STAT3 Inhibition |

| Compound B | Furan ring, Sulfonamide | Anticancer | Enzyme Inhibition |

| 5-(2-chloro-4-nitrophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | Furan ring, Chloro & Nitro groups, Sulfonamide & Carboxamide | Significant anticancer activity | Targeted protein inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.